3-Isopropyl-2-methoxy-5-methylpyrazine 3-Isopropyl-2-methoxy-5-methylpyrazine 3-Isopropyl-2-methoxy-5-methylpyrazine, also known as 5-methyl-3-isopropyl-2-methoxypyrazine, belongs to the class of organic compounds known as methoxypyrazines. These are pyrazines containing a methoxyl group attached to the pyrazine ring. 3-Isopropyl-2-methoxy-5-methylpyrazine is soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, 3-isopropyl-2-methoxy-5-methylpyrazine is primarily located in the cytoplasm. Outside of the human body, 3-isopropyl-2-methoxy-5-methylpyrazine can be found in herbs and spices. This makes 3-isopropyl-2-methoxy-5-methylpyrazine a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 32021-41-3
VCID: VC8376496
InChI: InChI=1S/C9H14N2O/c1-6(2)8-9(12-4)10-5-7(3)11-8/h5-6H,1-4H3
SMILES: CC1=CN=C(C(=N1)C(C)C)OC
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol

3-Isopropyl-2-methoxy-5-methylpyrazine

CAS No.: 32021-41-3

Cat. No.: VC8376496

Molecular Formula: C9H14N2O

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

3-Isopropyl-2-methoxy-5-methylpyrazine - 32021-41-3

CAS No. 32021-41-3
Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
IUPAC Name 2-methoxy-5-methyl-3-propan-2-ylpyrazine
Standard InChI InChI=1S/C9H14N2O/c1-6(2)8-9(12-4)10-5-7(3)11-8/h5-6H,1-4H3
Standard InChI Key NCKFIUKGRGDXBF-UHFFFAOYSA-N
SMILES CC1=CN=C(C(=N1)C(C)C)OC
Canonical SMILES CC1=CN=C(C(=N1)C(C)C)OC

Identification and Nomenclature

3-Isopropyl-2-methoxy-5-methylpyrazine is systematically named according to IUPAC guidelines as 2-methoxy-5-methyl-3-propan-2-ylpyrazine. Its structure features a pyrazine ring with substituents at the 2-, 3-, and 5-positions: a methoxy group (-OCH3_3) at position 2, an isopropyl group (-CH(CH3_3)2_2) at position 3, and a methyl group (-CH3_3) at position 5 . The compound is also known by several synonyms, including:

  • 5-Methyl-3-isopropyl-2-methoxypyrazine

  • 2-Methoxy-5-methyl-3-(1-methylethyl)pyrazine

  • 3-Isopropyl-2-méthoxy-5-méthylpyrazine (French) .

The CAS registry number 32021-41-3 uniquely identifies this compound across chemical databases . Its SMILES representation (CC1=CN=C(C(=N1)C(C)C)OC) and InChIKey (NCKFIUKGRGDXBF-UHFFFAOYSA-N) provide machine-readable descriptors for computational chemistry applications .

Structural and Physicochemical Properties

The molecular structure of 3-isopropyl-2-methoxy-5-methylpyrazine has been elucidated through spectroscopic and computational methods. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC9H14N2O\text{C}_9\text{H}_{14}\text{N}_2\text{O}
Molecular Weight166.22 g/mol
Monoisotopic Mass166.1106 g/mol
Predicted Collision Cross Section (Ų)136.0 ([M+H]+)

The compound’s collision cross-section (CCS) values, predicted using ion mobility spectrometry, vary with adduct formation. For example, the [M+Na]+ adduct exhibits a CCS of 149.5 Ų, while the [M-H]- adduct measures 137.1 Ų . These values are critical for its identification in mass spectrometry-based analyses.

Synthesis and Manufacturing

Industrial synthesis of 3-isopropyl-2-methoxy-5-methylpyrazine typically involves multistep reactions. A common route begins with the condensation of a 1,2-diketone (e.g., diacetyl) with a 1,2-diamine (e.g., 1,2-diaminopropane) to form the pyrazine ring. Subsequent functionalization steps introduce the methoxy and isopropyl groups:

  • Methylation: The hydroxyl group at position 2 is methylated using methylating agents such as dimethyl sulfate or iodomethane.

  • Isopropylation: A Friedel-Crafts alkylation or nucleophilic substitution reaction introduces the isopropyl group at position 3.

Applications in Flavor and Fragrance

3-Isopropyl-2-methoxy-5-methylpyrazine is prized for its earthy, green, and nutty aroma, which aligns with sensory profiles desirable in food and perfumery. Its applications include:

  • Food Flavoring: Used in trace amounts to enhance savory notes in processed foods, particularly snacks and meat products.

  • Perfumery: Incorporated into fragrances to impart naturalistic, vegetal accents.

Natural Occurrence

This compound has been identified in Panax ginseng, a plant renowned for its phytochemical diversity. Its presence in botanical sources suggests potential roles in plant defense or signaling, though further ecological studies are needed to confirm these hypotheses.

Environmental and Health Considerations

While direct toxicological data for 3-isopropyl-2-methoxy-5-methylpyrazine are sparse, structurally related methoxypyrazines (e.g., 2-methoxy-3-isopropylpyrazine) have been evaluated for environmental persistence and toxicity. Key findings include:

  • Low Bioaccumulation Potential: Hydrophilic properties (log P ~1.5) reduce bioaccumulation risks.

  • Rapid Degradation: Aerobic soil metabolism studies indicate half-lives <30 days, suggesting minimal environmental persistence.

Occupational exposure limits and dietary safety assessments remain undefined, necessitating precautionary handling in industrial settings.

Gas chromatography (GC) paired with mass spectrometry (MS) is the primary analytical method for detecting and quantifying this compound. The NIST WebBook provides reference spectra, including retention indices and fragmentation patterns . These resources enable precise identification in complex matrices such as food extracts or environmental samples.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator